2-Chloro-4-fluoro-6-methylphenylboronic acid
Description
2-Chloro-4-fluoro-6-methylphenylboronic acid is a boronic acid derivative characterized by the presence of chlorine, fluorine, and methyl groups on a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications and its role in scientific research.
Properties
IUPAC Name |
(2-chloro-4-fluoro-6-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLKDUBBGCOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-methylphenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material is often a phenylboronic acid derivative, which undergoes halogenation to introduce chlorine and fluorine atoms.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-6-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or other derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Boronic Esters: These are commonly formed through the reaction with alcohols or diols.
Borates: Oxidation reactions can yield borates, which are useful in various applications.
Substitution Products: Nucleophilic substitution can lead to the formation of amines or ethers.
Scientific Research Applications
FLAP Modulators
2-Chloro-4-fluoro-6-methylphenylboronic acid is utilized as a FLAP (5-lipoxygenase activating protein) modulator. This application is crucial in developing anti-inflammatory drugs, particularly those targeting conditions like asthma and other allergic responses .
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various bioactive molecules, including:
- G-Secretase Inhibitors : These inhibitors are vital in Alzheimer's disease research, where they help modulate the processing of amyloid precursor protein .
- Antagonists of Human Receptors : It is involved in synthesizing antagonists for several receptors, including the vanilloid receptor and adenosine receptors, which are important in pain modulation and cardiovascular functions .
Suzuki-Miyaura Coupling
The compound is extensively used in Suzuki-Miyaura coupling reactions, a widely applied method for forming carbon-carbon bonds. For instance, it has been successfully employed to couple with various aryl halides to synthesize complex organic molecules .
Case Study: Synthesis of Canthin-4-ones
In a recent study, this compound was used to synthesize canthin-4-one derivatives through a series of coupling reactions under microwave irradiation, demonstrating its efficiency in producing desired compounds with high yields .
Polymer Chemistry
This boronic acid derivative can also be utilized in polymer chemistry for creating boron-containing polymers, which exhibit unique properties such as enhanced thermal stability and mechanical strength .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-Chloro-4-fluoro-6-methylphenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3-Chloro-4-fluorophenylboronic Acid: Similar structure but different position of chlorine and fluorine atoms.
2-Chloro-6-fluorophenylboronic Acid: Different arrangement of halogen atoms on the phenyl ring.
2-Fluoro-4-methylphenylboronic Acid: Variation in the position of fluorine and methyl groups.
Uniqueness: 2-Chloro-4-fluoro-6-methylphenylboronic acid is unique due to its specific arrangement of halogen atoms, which influences its reactivity and applications. The presence of both chlorine and fluorine on the phenyl ring provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and research.
Is there anything specific you would like to know more about?
Biological Activity
2-Chloro-4-fluoro-6-methylphenylboronic acid (CAS: 2121514-96-1) is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of chlorine and fluorine substituents on a phenyl ring, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H7BClF
- Molecular Weight : 188.4 g/mol
- IUPAC Name : (2-chloro-4-fluoro-6-methylphenyl)boronic acid
- Structure :
Boronic acids are known to interact with various biological targets, primarily through reversible covalent bonding with diols in carbohydrates and other biomolecules. The specific mechanisms of action for this compound include:
- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by binding to the active sites of serine proteases and other enzymes.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.
- Anticancer Activity : Preliminary studies suggest that boronic acids can induce apoptosis in cancer cells, possibly through the inhibition of proteasome activity.
Anticancer Properties
Research has indicated that boronic acids, including derivatives like this compound, exhibit anticancer properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and apoptosis .
Antidiabetic Potential
Boronic acids have been investigated for their potential in treating diabetes by acting as inhibitors of certain enzymes that regulate glucose metabolism. The mechanism involves the interaction with enzymes such as glucosidases, which play a crucial role in carbohydrate digestion .
Study on Anticancer Activity
A significant study published in a peer-reviewed journal explored the effects of various boronic acids on cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 15 µM for MCF-7 and 12 µM for PC-3 cells .
Enzyme Inhibition Study
In another research effort, the compound was tested for its ability to inhibit serine proteases. The study utilized a fluorogenic substrate to measure enzyme activity before and after treatment with varying concentrations of this compound. Results showed a significant reduction in enzyme activity at concentrations above 10 µM, indicating strong inhibitory effects .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
